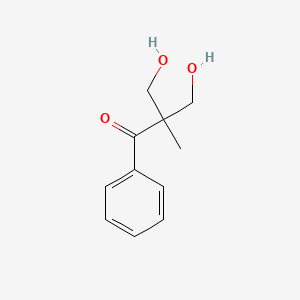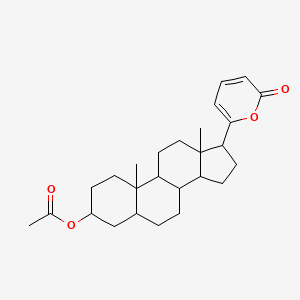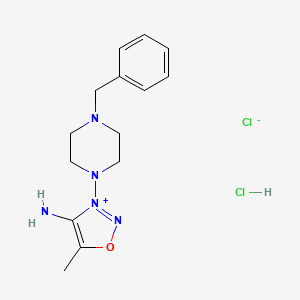
2-Bromo-2-nitrobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-nitrobutan-1-ol is an organic compound with the molecular formula C4H8BrNO3. It is a brominated nitro alcohol, which is often used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its antimicrobial activity and is commonly used as a preservative in various products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-nitrobutan-1-ol typically involves the bromination of 2-nitrobutan-1-ol. One common method is the reaction of 2-nitrobutan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-bromo-2-aminobutan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-nitrobutan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-Bromo-2-nitrobutan-1-one
Reduction: 2-Bromo-2-aminobutan-1-ol
Substitution: 2-Nitrobutan-1-ol
Scientific Research Applications
2-Bromo-2-nitrobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated and nitro compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies, especially in the development of antimicrobial agents.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a preservative in formulations.
Industry: The compound is used as a preservative in various industrial products, including cosmetics, personal care products, and household cleaners.
Mechanism of Action
The antimicrobial activity of 2-Bromo-2-nitrobutan-1-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The bromine and nitro groups play a crucial role in this mechanism, as they interact with microbial proteins and enzymes, leading to cell death. The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
2-Bromo-2-nitrobutan-1-ol can be compared with other brominated nitro alcohols, such as 2-Bromo-2-nitropropan-1,3-diol (Bronopol). While both compounds exhibit antimicrobial properties, this compound is unique in its specific structure and reactivity. Bronopol, for example, is more commonly used as a preservative in cosmetics and pharmaceuticals due to its higher solubility in water.
List of Similar Compounds
- 2-Bromo-2-nitropropan-1,3-diol (Bronopol)
- 2-Bromo-2-nitroethanol
- 2-Bromo-2-nitrobutan-1-one
Properties
CAS No. |
22632-02-6 |
|---|---|
Molecular Formula |
C4H8BrNO3 |
Molecular Weight |
198.02 g/mol |
IUPAC Name |
2-bromo-2-nitrobutan-1-ol |
InChI |
InChI=1S/C4H8BrNO3/c1-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3 |
InChI Key |
ZJONNBCVUGFDFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


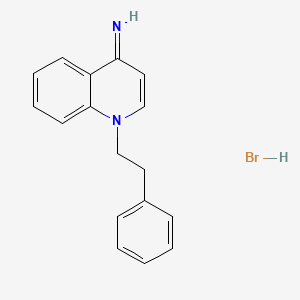
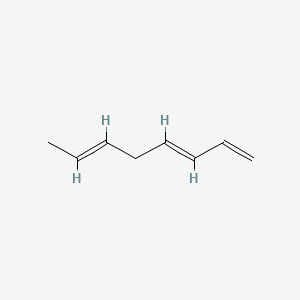
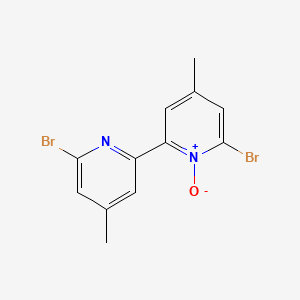
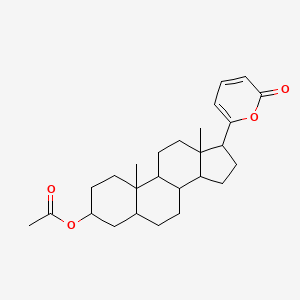
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
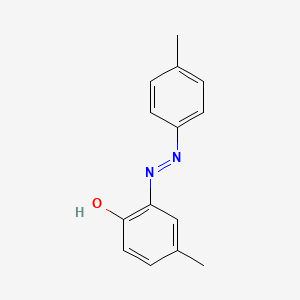
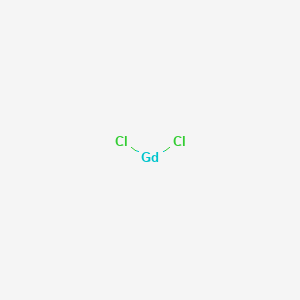
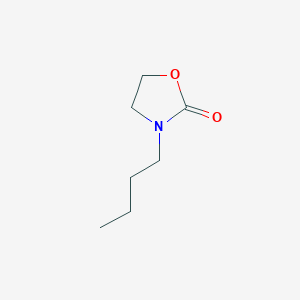
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

